(2S,7R)-2-hexyl-7-propyloxepane
Description
(2S,7R)-2-Hexyl-7-propyloxepane is a chiral oxepane derivative characterized by a seven-membered oxygen-containing ring with hexyl and propyl substituents at the C-2 and C-7 positions, respectively.
Properties
CAS No. |
81053-62-5 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
(2S,7R)-2-hexyl-7-propyloxepane |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-11-15-13-9-8-12-14(16-15)10-4-2/h14-15H,3-13H2,1-2H3/t14-,15+/m1/s1 |
InChI Key |
DYPBWZZUWVXKCZ-CABCVRRESA-N |
SMILES |
CCCCCCC1CCCCC(O1)CCC |
Isomeric SMILES |
CCCCCC[C@H]1CCCC[C@H](O1)CCC |
Canonical SMILES |
CCCCCCC1CCCCC(O1)CCC |
Synonyms |
isolaurepan |
Origin of Product |
United States |
Preparation Methods
The synthesis of isolaurepan involves several key steps. One of the most efficient methods is the enantioselective synthesis using oxidative resolution of a secondary alcohol and highly diastereoselective reductive cyclization of a hydroxy ketone . Another method involves the oxidative lactonization of 1,6- and 1,7-diols using a catalytic amount of TEMPO and PhI(OAc)2 as stoichiometric oxidant . This method is highly efficient and provides synthetically useful seven- and eight-membered lactones in good yields .
Chemical Reactions Analysis
(2S,7R)-2-hexyl-7-propyloxepane undergoes several types of chemical reactions, including:
Oxidation: The oxidative lactonization of diols to form lactones is a key reaction in the synthesis of isolaurepan.
Substitution: Various substitution reactions can be performed on the oxepane ring to introduce different functional groups.
Common reagents used in these reactions include TEMPO, PhI(OAc)2, triethylsilane, and titanium tetrachloride. The major products formed from these reactions are the corresponding lactones and substituted oxepanes .
Scientific Research Applications
(2S,7R)-2-hexyl-7-propyloxepane has several scientific research applications:
Mechanism of Action
The mechanism of action of isolaurepan involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the oxidative resolution of secondary alcohols and cis-selective cyclization reactions . These reactions are facilitated by the use of specific reagents and conditions, such as TEMPO and PhI(OAc)2 .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Functional Group | Substituents (Positions) | Stereochemistry |
|---|---|---|---|---|---|
| (2S,7R)-2-Hexyl-7-propyloxepane | C₁₃H₂₆O | 198.35 | Ether | C2: Hexyl; C7: Propyl | 2S,7R |
| 3-Oxepanone, 7-hexyl-2-propyl-, (2R,7S)-rel- | C₁₅H₂₈O₂ | 240.38 | Ketone | C2: Propyl; C7: Hexyl | 2R,7S |
| (4S,7R)-7-Isopropyl-4-methyloxepan-2-one | C₁₀H₁₈O₂ | 170.25 | Lactone | C4: Methyl; C7: Isopropyl | 4S,7R |
Key Observations :
- The presence of a ketone in 3-oxepanone derivatives increases polarity compared to the ether-based (2S,7R)-2-hexyl-7-propyloxepane .
- Substituent length and branching (e.g., hexyl vs. isopropyl) influence hydrophobicity and steric effects.
Physicochemical Properties and Analytical Characterization
Boiling Points and Polarity
While explicit data for (2S,7R)-2-hexyl-7-propyloxepane are unavailable, analogs suggest:
- 3-Oxepanone, 7-hexyl-2-propyl- has a higher molecular weight (240.38 vs. 198.35) due to the ketone group, likely resulting in a higher boiling point .
- Lactones like (4S,7R)-7-isopropyl-4-methyloxepan-2-one exhibit intermediate polarity, balancing ether-like and ketone characteristics .
Stereochemical Analysis
- ECD Calculations : Used to resolve ambiguous configurations in oxepane derivatives (e.g., compound 7 in ), a method applicable to (2S,7R)-2-hexyl-7-propyloxepane for absolute configuration verification .
- NOESY Correlations: Critical for establishing relative configurations, as demonstrated in structurally similar chromenones .
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